molecular formula C59H96O25 B150053 Cussosaponin C CAS No. 366814-42-8

Cussosaponin C

Cat. No.: B150053
CAS No.: 366814-42-8
M. Wt: 1205.4 g/mol
InChI Key: RLVCFPDMEANTCJ-BGVVGBMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Cussosaponin C undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities and properties .

Comparison with Similar Compounds

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H96O25/c1-23(2)26-12-17-59(54(74)84-52-45(72)41(68)38(65)30(80-52)22-76-49-46(73)42(69)47(29(20-60)79-49)82-50-43(70)39(66)35(62)24(3)77-50)19-18-57(8)27(34(26)59)10-11-32-56(7)15-14-33(55(5,6)31(56)13-16-58(32,57)9)81-53-48(37(64)28(61)21-75-53)83-51-44(71)40(67)36(63)25(4)78-51/h24-53,60-73H,1,10-22H2,2-9H3/t24-,25-,26-,27+,28-,29+,30+,31-,32+,33-,34+,35-,36-,37-,38+,39+,40+,41-,42+,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,56-,57+,58+,59-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVCFPDMEANTCJ-BGVVGBMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H96O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1205.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What analytical techniques are commonly employed to quantify Cussosaponin C in plant material?

A1: High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) is a robust method for quantifying this compound in Pulsatilla koreana root extracts. [, , ] These methods offer advantages over traditional HPLC-UV due to the lack of chromophores in triterpenoid saponins like this compound. [, ]

Q2: Why is HPLC-CAD a preferred method for this compound analysis compared to HPLC-UV?

A2: this compound, like many triterpenoid saponins, lacks chromophores, making it difficult to detect using traditional HPLC-UV methods. [, ] HPLC-CAD overcomes this limitation by offering improved sensitivity and reproducibility compared to ELSD, making it a preferred choice for analyzing this compound and other similar compounds. [, ]

Q3: Besides this compound, what other triterpenoid saponins have been identified in Pulsatilla koreana, and how are they typically separated and identified?

A3: Pulsatilla koreana contains various triterpenoid saponins besides this compound. Research has identified Pulsatilloside E, Pulsatilla saponin H, Anemoside B4, and Hederacolchiside E. [, ] These compounds are commonly separated using HPLC methods, often employing gradient elution with acetonitrile and water as mobile phases on C18 columns. [, ] Identification is achieved through a combination of retention time comparisons with standards and confirmation using techniques like mass spectrometry. [, ]

Q4: Have there been any new discoveries regarding the chemical constituents of Pulsatilla koreana?

A4: Yes, researchers have recently isolated a novel triterpenoid glycoside from the n-butanol fraction of Pulsatilla koreana ethanol extract. This new compound, identified as 23-aldehyde-cussosaponin C, was characterized using various spectral methods. [] This finding highlights the ongoing research into the chemical diversity and potential medicinal properties of this plant.

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